molecular formula C9H6ClNO B3039570 3-Acetyl-4-chlorobenzonitrile CAS No. 120569-07-5

3-Acetyl-4-chlorobenzonitrile

Cat. No.: B3039570
CAS No.: 120569-07-5
M. Wt: 179.6 g/mol
InChI Key: SBXNADGJZADKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-chlorobenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is characterized by the presence of an acetyl group at the third position and a chlorine atom at the fourth position on the benzene ring, along with a nitrile group. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-4-chlorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of Friedel-Crafts acylation, where 4-chlorobenzonitrile is treated with acetic anhydride in the presence of a catalyst like aluminum chloride. This method also requires reflux conditions and subsequent purification steps .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-chlorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 3-acetyl-4-aminobenzonitrile.

    Reduction: 3-acetyl-4-chlorobenzylamine.

    Oxidation: 3-acetyl-4-chlorobenzoic acid.

Scientific Research Applications

3-Acetyl-4-chlorobenzonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-chlorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile group can form interactions with amino acid residues, while the acetyl and chlorine groups contribute to the overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Acetylbenzonitrile: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    4-Chlorobenzonitrile: Lacks the acetyl group, which influences its chemical behavior and applications.

    3-Acetyl-4-bromobenzonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

3-Acetyl-4-chlorobenzonitrile is unique due to the presence of both the acetyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Properties

IUPAC Name

3-acetyl-4-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXNADGJZADKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Acetyl-4-chlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.